molecular formula C17H18ClN3O3 B2611723 4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide CAS No. 1797350-78-7

4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide

Cat. No.: B2611723
CAS No.: 1797350-78-7
M. Wt: 347.8
InChI Key: QCFWUFQUHIFFOJ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 1-(oxolan-3-yl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-3-1-12(2-4-13)16(22)5-6-17(23)20-14-9-19-21(10-14)15-7-8-24-11-15/h1-4,9-10,15H,5-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFWUFQUHIFFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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